3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a synthetic chemical compound known for its complex molecular structure, which includes fluorophenyl, pyrazole, piperidine, and thienotriazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves several key steps:
Formation of the Pyrazole Core: : The pyrazole core can be synthesized through the reaction of hydrazine hydrate with 4-fluorophenylacetic acid, followed by cyclization.
Piperidine Derivatization: : The pyrazole intermediate is then reacted with 1-methylpiperidine in the presence of a suitable base, leading to the formation of the pyrazole-piperidine derivative.
Thieno[3,2-d][1,2,3]triazinone Formation: : The final step involves the cyclization reaction between the pyrazole-piperidine derivative and thieno[3,2-d][1,2,3]triazin-4(3H)-one under specific conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound may vary, large-scale synthesis typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
"3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" undergoes various types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify specific functional groups within the compound.
Substitution: : Substitution reactions can occur at different positions within the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: : Substitution reactions may utilize reagents such as halogenated compounds or organometallic reagents under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its interactions with various biological macromolecules, such as proteins and nucleic acids. Its potential as a molecular probe or ligand in biochemical assays is of interest.
Medicine
In the field of medicine, research may focus on the compound's pharmacological properties, including its potential as a drug candidate for the treatment of specific diseases. Its ability to interact with biological targets, such as receptors or enzymes, is a key area of investigation.
Industry
Industrial applications could include its use as a specialty chemical in the development of novel materials or as a precursor for the synthesis of advanced polymers with specific properties.
Mechanism of Action
The mechanism of action of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves its interactions with molecular targets, such as enzymes or receptors. These interactions may lead to modulation of specific signaling pathways or biochemical processes. The precise pathways and targets involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(1-(3-Phenyl-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: : Lacks the fluorine substituent.
3-(1-(3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: : Contains a chlorine substituent instead of fluorine.
3-(1-(3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: : Contains a methoxy group instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group distinguishes "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" from its analogs. This fluorine substituent can significantly impact the compound's chemical properties, biological activity, and pharmacokinetic profile, making it unique and potentially valuable in specific applications.
There you have it—a comprehensive overview of "this compound". How's that for some morning brain food?
Properties
IUPAC Name |
3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-26-18(12-17(24-26)13-2-4-14(22)5-3-13)20(29)27-9-6-15(7-10-27)28-21(30)19-16(23-25-28)8-11-31-19/h2-5,8,11-12,15H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDQPEOELYHMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.